(E/Z)-Triprolidine-d8 (hydrochloride)
Description
Overview of Deuterium (B1214612) Substitution as a Research Modality
Deuterium substitution is the strategic replacement of hydrogen with deuterium at specific positions within a drug molecule. This modification can have a profound impact on the compound's properties due to the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, C-D bonds are more resistant to cleavage, which can be a rate-limiting step in many metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes.
This slowing of metabolic processes can lead to several potentially beneficial changes in a drug's pharmacokinetic profile:
Increased Half-Life: By slowing the rate of metabolism, the drug remains in the body for a longer period.
Enhanced Bioavailability: Reduced first-pass metabolism (the metabolic breakdown of a drug before it reaches systemic circulation) can lead to higher plasma concentrations of the active drug.
Altered Metabolite Profile: Deuteration can shift the metabolic pathway away from the formation of toxic or reactive metabolites, potentially improving the drug's safety profile. researchgate.net
These effects have led to the development of "deuterated drugs," where the deuterium substitution is intended to create a therapeutically superior medicine. pharmafocusasia.com
Rationale for Investigating (E/Z)-Triprolidine-d8 (hydrochloride)
(E/Z)-Triprolidine-d8 (hydrochloride) is the deuterium-labeled form of triprolidine (B1240482) hydrochloride, a first-generation antihistamine used to relieve symptoms of allergies and the common cold. pharmaffiliates.com The designation "-d8" indicates that eight hydrogen atoms in the molecule have been replaced with deuterium. The "(E/Z)" notation refers to the presence of both geometric isomers of the molecule. nih.gov
The primary rationale for the synthesis and investigation of (E/Z)-Triprolidine-d8 (hydrochloride) is its critical role as an internal standard for the quantitative bioanalysis of triprolidine. medchemexpress.com Pharmacokinetic studies have shown that triprolidine is rapidly absorbed and extensively metabolized, with plasma concentrations typically in the low nanogram per milliliter (ng/mL) range. nih.govnih.gov Accurately measuring these low concentrations in complex biological matrices like blood plasma requires highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov
In these methods, (E/Z)-Triprolidine-d8 serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the unlabeled triprolidine, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization. However, its increased mass allows it to be distinguished and measured separately by the mass spectrometer. This enables precise quantification of triprolidine, which is essential for:
Pharmacokinetic and Bioavailability Studies: Determining how the drug is absorbed, distributed, metabolized, and excreted. nih.govnih.gov
Bioequivalence Studies: Comparing a generic version of a drug to the brand-name drug to ensure they perform the same way. researchgate.net
Therapeutic Drug Monitoring (TDM): Measuring drug concentrations in a patient's bloodstream to optimize dosage.
Furthermore, Triprolidine-d8 can be used as a tracer in metabolic studies to investigate the biotransformation of triprolidine without the need for radiolabeling. nih.gov By administering the deuterated compound, researchers can track the formation of its metabolites, providing clearer insights into its metabolic pathways.
Table 1: Physicochemical Properties of Triprolidine vs. Triprolidine-d8
| Property | Triprolidine Hydrochloride | (E/Z)-Triprolidine-d8 Hydrochloride |
|---|---|---|
| Molecular Formula | C₁₉H₂₃ClN₂ | C₁₉H₁₅D₈ClN₂ |
| Molecular Weight | 314.85 g/mol | 322.90 g/mol |
| Isotopic Label | None | Deuterium (D, ²H) |
| Primary Use | Active Pharmaceutical Ingredient (Antihistamine) | Internal Standard for Bioanalysis, Research Tool |
Table 2: Applications of Triprolidine-d8 in Research
| Research Area | Application of (E/Z)-Triprolidine-d8 (hydrochloride) | Rationale |
|---|---|---|
| Pharmacokinetics | Internal Standard in LC-MS/MS assays for quantifying triprolidine in plasma/urine. | Ensures accuracy and precision by correcting for analytical variability. researchgate.netnih.gov |
| Metabolism Studies | Tracer to identify and quantify metabolites of triprolidine. | Allows for clear differentiation between the administered drug and its metabolic products. nih.gov |
| Bioequivalence Testing | Internal Standard for comparing different formulations of triprolidine. | Provides a reliable basis for comparing drug concentrations between test and reference products. researchgate.net |
| Clinical Diagnostics | Internal Standard for Therapeutic Drug Monitoring (TDM). | Enables precise measurement of patient drug levels to guide dosing regimens. medchemexpress.com |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H23ClN2 |
|---|---|
Molecular Weight |
322.9 g/mol |
IUPAC Name |
2-[(E)-1-(4-methylphenyl)-3-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)prop-1-enyl]pyridine;hydrochloride |
InChI |
InChI=1S/C19H22N2.ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;/h2-3,6-12H,4-5,13-15H2,1H3;1H/b18-11+;/i4D2,5D2,13D2,14D2; |
InChI Key |
WYUYEJNGHIOFOC-LOWKCGMFSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C1([2H])[2H])C/C=C(\C2=CC=C(C=C2)C)/C3=CC=CC=N3)([2H])[2H])([2H])[2H])[2H].Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.Cl |
Origin of Product |
United States |
Synthetic Methodologies for E/z Triprolidine D8 Hydrochloride
General Principles of Deuterium (B1214612) Incorporation into Organic Molecules
The introduction of deuterium into organic molecules is a fundamental process in medicinal chemistry and drug metabolism studies. Several key strategies are employed to achieve this transformation, each with its own advantages and limitations.
Hydrogen-Deuterium Exchange Reactions
Hydrogen-Deuterium (H-D) exchange reactions are a common and direct method for introducing deuterium. wikipedia.org These reactions involve the substitution of a hydrogen atom with a deuterium atom from a deuterium source, often catalyzed by acids, bases, or metals. wikipedia.orgmdpi.com
Acid-Base Catalyzed Exchange: This method relies on the acidity or basicity of certain protons within a molecule. nih.gov Protons adjacent to carbonyl groups, for example, can be exchanged for deuterium in the presence of a deuterated acid or base and a deuterium source like D₂O. nih.govlibretexts.org The reaction proceeds through the formation of an enol or enolate intermediate. nih.gov The pH of the solution significantly influences the rate of exchange. mdpi.com
Metal-Catalyzed Exchange: Transition metals, such as palladium, platinum, rhodium, and ruthenium, can catalyze H-D exchange reactions. mdpi.comacs.org These catalysts can activate C-H bonds, facilitating the exchange with a deuterium source. acs.org For instance, palladium on carbon (Pd/C) in the presence of D₂O can be used to introduce deuterium into various organic molecules. nih.gov The choice of metal and ligands can influence the regioselectivity of the deuteration. acs.org
| Catalyst Type | Common Catalysts | Typical Deuterium Source | Key Features |
|---|---|---|---|
| Acid-Base | DCl, NaOD, D₂SO₄ | D₂O, CH₃OD | Effective for acidic/basic protons. nih.gov |
| Metal | Pd/C, PtO₂, [Ir(cod)(PCy₃)py]PF₆ | D₂, D₂O | Can deuterate less activated C-H bonds. acs.orgnih.gov |
Synthesis Utilizing Deuterated Precursors and Reagents
An alternative to direct exchange is to build the molecule from smaller, already deuterated starting materials. beilstein-journals.orgnih.gov This approach offers high levels of deuterium incorporation at specific positions.
Common deuterated reagents include:
Deuterated solvents (e.g., acetone-d6, DMSO-d6). acs.org
Deuterated reducing agents (e.g., sodium borodeuteride (NaBD₄), lithium aluminum deuteride (B1239839) (LiAlD₄)).
Deuterated alkylating agents (e.g., iodomethane-d3 (B117434) (CD₃I)).
The synthesis of complex molecules often involves multiple steps, and incorporating deuterated precursors early in the synthetic route can be an efficient strategy. researchgate.net
Electrochemical and Photocatalytic Deuteration Strategies
Modern synthetic methods are exploring the use of electrochemistry and photocatalysis for deuteration under mild conditions. cjcatal.comrsc.org
Electrochemical Deuteration: This technique uses an electric current to drive the deuteration reaction. rsc.org It can be an effective alternative to methods requiring harsh reagents or conditions. rsc.orgresearchgate.net The electrolysis of D₂O can serve as a source of deuterium. rsc.org
Photocatalytic Deuteration: This approach utilizes light to activate a photocatalyst, which then mediates the deuteration process. cjcatal.com Visible-light photoredox catalysis has emerged as a powerful tool for various organic transformations, including deuteration. researchgate.net These methods often offer high selectivity and functional group tolerance. cjcatal.com
Targeted Deuteration Approaches for the Triprolidine (B1240482) Core Structure
The synthesis of (E/Z)-Triprolidine-d8 requires specific placement of deuterium atoms on the triprolidine scaffold. This is accomplished through regioselective and stereoselective synthetic strategies.
Regioselective Deuteration for Specific Site Labeling
Regioselective deuteration aims to introduce deuterium at specific positions within the molecule. arkat-usa.org For a complex molecule like triprolidine, this is crucial for creating the desired d8 isotopologue. The synthesis of triprolidine itself can be achieved through various routes, including a Wittig reaction or dehydration of a tertiary alcohol intermediate. tandfonline.com A common synthesis involves the reaction of 4'-methyl-3-pyrrolidinopropiophenone (B8769120) with a pyridyl Grignard reagent, followed by dehydration. gpatindia.com
To achieve specific labeling, one could envision using deuterated precursors for either the propiophenone (B1677668) or the pyridyl portion of the molecule. For example, a deuterated toluyl group on the propiophenone would lead to deuteration on that aromatic ring.
| Synthetic Fragment | Potential Deuterated Precursor | Resulting Labeled Position |
|---|---|---|
| p-Tolyl group | Toluene-d8 | Deuteration on the tolyl ring and methyl group |
| Pyridine (B92270) ring | Pyridine-d5 | Deuteration on the pyridine ring |
| Pyrrolidine (B122466) ring | Pyrrolidine-d8 | Deuteration on the pyrrolidine ring |
Stereoselective Synthesis of (E/Z)-Isomers with Deuterium Incorporation
Triprolidine exists as E and Z isomers, with the E-isomer being the more active antihistamine. gpatindia.com The synthesis of triprolidine typically yields a mixture of these isomers. tandfonline.com Stereoselective methods are therefore necessary to obtain the desired isomer in high purity. researchgate.netnsf.govnih.gov
The incorporation of deuterium during a stereoselective synthesis would involve using deuterated reagents or precursors in a reaction that favors the formation of one isomer over the other. For example, a stereoselective Wittig reaction with a deuterated phosphonium (B103445) ylide could be employed. Alternatively, separation of the deuterated E and Z isomers can be achieved using chromatographic techniques like HPLC. nih.gov The final step in the synthesis is typically the formation of the hydrochloride salt by treating the free base with hydrochloric acid. tandfonline.com
Advanced Characterization of Deuterium Labeling
The confirmation of successful deuterium incorporation, including its location and abundance, is critical. A multi-technique approach involving spectroscopy is essential for the comprehensive characterization of (E/Z)-Triprolidine-d8 (hydrochloride).
Spectroscopic Techniques for Isotopic Purity and Position Assessment (e.g., ¹H NMR, ²H NMR, Mass Spectrometry)
¹H Nuclear Magnetic Resonance (¹H NMR): In ¹H NMR spectroscopy, the substitution of a proton (¹H) with a deuteron (B1233211) (²H) results in the disappearance or significant reduction of the corresponding signal. For Triprolidine-d8, the ¹H NMR spectrum is expected to show a marked decrease in the integration of signals corresponding to the positions on the aromatic rings where deuterium has been incorporated. This technique is highly effective for confirming the specific sites of deuteration. nih.gov
²H Nuclear Magnetic Resonance (²H NMR): While ¹H NMR confirms the absence of protons, ²H NMR (Deuterium NMR) directly observes the deuterium nuclei. This provides unambiguous evidence of deuterium incorporation and can help confirm the specific locations of the labels. nih.gov The chemical shifts in ²H NMR are identical to those in ¹H NMR, allowing for direct correlation. The presence of signals in the ²H NMR spectrum at chemical shifts corresponding to the aromatic protons of Triprolidine confirms successful labeling at these sites. nih.gov A combination of ¹H and ²H NMR can offer a more accurate determination of isotopic abundance than classic ¹H NMR or mass spectrometry methods alone. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a fundamental tool for determining the isotopic enrichment of labeled compounds. rsc.org The mass spectrum of Triprolidine-d8 will show a molecular ion peak that is shifted to a higher mass-to-charge ratio (m/z) compared to the unlabeled compound. For a d8-labeled molecule, the molecular weight will increase by approximately eight mass units. By analyzing the isotopic distribution of the molecular ion cluster, the degree of deuteration and the presence of different isotopologues (molecules with varying numbers of deuterium atoms) can be determined. rsc.orgresearchgate.net
Table 1: Expected Spectroscopic Data for Triprolidine-d8 Characterization
| Technique | Expected Observation for Triprolidine-d8 | Information Provided |
| ¹H NMR | Disappearance or significant reduction of signal intensity/integration at deuterated positions. | Confirms the location of deuterium labeling by observing the absence of protons. nih.gov |
| ²H NMR | Appearance of signals at chemical shifts corresponding to the deuterated positions. | Directly confirms the presence and location of deuterium atoms. nih.gov |
| Mass Spec | Molecular ion (M+) peak shifted by approximately +8 Da compared to unlabeled Triprolidine. | Confirms overall isotopic enrichment and allows for the analysis of isotopologue distribution. rsc.orgresearchgate.net |
Quantitative Analysis of Deuterium Content and Distribution
Beyond confirming the position of the labels, it is crucial to quantify the deuterium content and understand its distribution among the labeled sites.
Quantitative NMR (qNMR): Quantitative ¹H NMR is a powerful method for determining the level of deuterium incorporation. By comparing the integral of a signal from a non-deuterated position within the molecule to the reduced integral of a signal from a deuterated position, the percentage of deuterium incorporation at that specific site can be calculated. nih.gov For a more robust analysis, an internal standard with a known concentration is used. researchgate.net
The combination of these techniques provides a comprehensive profile of (E/Z)-Triprolidine-d8, ensuring its suitability for use in sensitive analytical and research applications where precise knowledge of isotopic labeling is paramount. rsc.org
Isotope Effects in the Study of E/z Triprolidine D8 Hydrochloride
Theoretical Foundations of Kinetic Isotope Effects (KIE)
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. researchgate.net This effect arises from the mass difference between isotopes, which influences the vibrational frequency of chemical bonds. A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond. pharmaffiliates.com Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step.
A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically substituted atom is broken or formed during the rate-limiting step of a reaction. researchgate.net The magnitude of the PKIE is typically expressed as the ratio of the rate constants for the light (kH) and heavy (kD) isotopes (kH/kD). For C-H bond cleavage, this ratio can range from 2 to 10. The observation of a significant PKIE is strong evidence that the cleavage of the bond to the isotope is a critical part of the slowest step in the reaction mechanism. nih.gov In drug metabolism, many oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes involve the cleavage of a C-H bond as the rate-limiting step.
Secondary kinetic isotope effects (SKIE) occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-limiting step. researchgate.net These effects are generally smaller than PKIEs, with kH/kD values typically ranging from 0.7 to 1.5. SKIEs arise from changes in the vibrational frequencies at the transition state compared to the ground state. An α-SKIE occurs when the isotope is attached to the carbon atom undergoing a change in hybridization (e.g., from sp3 to sp2), while β-SKIEs are observed when the isotope is on an adjacent atom. These effects can provide valuable information about the structure of the transition state.
In some reactions involving the transfer of a hydrogen atom, the observed KIE can be unusually large, with kH/kD values exceeding the semi-classical limit of around 7. This phenomenon is often attributed to quantum mechanical tunneling. Due to its wave-like properties, a hydrogen nucleus can, to a certain extent, penetrate through the activation energy barrier rather than going over it. This effect is much less pronounced for the heavier deuterium (B1214612) nucleus. Therefore, an exceptionally large KIE can be an indicator that quantum tunneling is a significant contributor to the reaction mechanism.
Investigations into Isotope Effects on Reaction Kinetics
While direct experimental data on (E/Z)-Triprolidine-d8 (hydrochloride) is scarce, the principles of KIE can be applied to its known metabolic and degradation pathways to predict the influence of deuteration.
Triprolidine (B1240482), particularly in solution, can be susceptible to degradation, especially under oxidative conditions. tandfonline.com Studies have shown that oxidative stress can lead to the formation of degradation products such as Triprolidine N-Oxide and Pyridin-2-yl-p-tolyl-methanone. tandfonline.comtandfonline.com While triprolidine is relatively stable under acidic and neutral hydrolytic conditions, its photosensitivity has also been noted. tandfonline.comjcu.edu.auresearchgate.net
The deuteration in (E/Z)-Triprolidine-d8 is located on the aromatic rings and potentially other positions susceptible to oxidation. If the cleavage of a C-H bond is involved in the rate-limiting step of any of these degradation pathways, the stronger C-D bond in the deuterated analogue would be expected to slow down the rate of degradation, thereby enhancing the chemical stability of the compound. For instance, if oxidative degradation involves hydrogen abstraction from a deuterated position, a primary KIE would be anticipated.
Hypothetical Data on Oxidative Degradation Rates
The following interactive table illustrates a hypothetical scenario where deuteration slows the rate of oxidative degradation of triprolidine. The rate constant 'k' represents the degradation rate under specific oxidative stress conditions.
| Compound | Rate Constant (k) (s⁻¹) | Relative Rate (k_H / k_D) |
| (E/Z)-Triprolidine (hydrochloride) | 1.5 x 10⁻⁵ | 1.0 |
| (E/Z)-Triprolidine-d8 (hydrochloride) | 0.3 x 10⁻⁵ | 5.0 |
This data is illustrative and based on typical KIE values for oxidative reactions. It does not represent actual experimental results for triprolidine.
The metabolism of triprolidine in vivo is extensive. nih.gov A major metabolic pathway in mice involves the oxidation of the methyl group on the p-tolyl substituent to form a carboxylic acid analogue, which is the major metabolite. nih.gov This benzylic hydroxylation is a common metabolic transformation often catalyzed by CYP enzymes and is known to be susceptible to large primary kinetic isotope effects. nih.gov
Hypothetical Data on Enzymatic Oxidation Rates
This interactive table presents a hypothetical comparison of the kinetic parameters for the enzymatic oxidation of triprolidine and its deuterated analogue at the primary site of metabolism. Vmax represents the maximum rate of reaction, and Km is the Michaelis constant, representing the substrate concentration at half Vmax. The intrinsic clearance is given by Vmax/Km.
| Substrate | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Vmax/Km) | KIE on Vmax/Km |
| (E/Z)-Triprolidine | 100 | 10 | 10.0 | 1.0 |
| (E/Z)-Triprolidine-d8 | 40 | 10 | 4.0 | 2.5 |
This data is hypothetical and intended to illustrate the potential impact of a kinetic isotope effect on the metabolism of triprolidine. It is not based on direct experimental measurements.
Exploration of Non-Covalent Isotope Effects in Molecular Interactions
Research into deuterated compounds has shown that these isotopic substitutions can alter the strength of hydrogen bonds, a phenomenon sometimes referred to as the Ubbelohde effect. nih.govmdpi.complos.org This can consequently affect the binding affinity of a ligand to its receptor. nih.govplos.org While specific experimental studies on the non-covalent isotope effects of (E/Z)-Triprolidine-d8 (hydrochloride) are not available in the current literature, we can explore the potential effects based on its molecular structure and established principles of isotope effects.
Triprolidine possesses a pyridine (B92270) ring and a pyrrolidine (B122466) nitrogen, both of which can act as hydrogen bond acceptors. When interacting with a biological target, such as the histamine (B1213489) H1 receptor, these interactions are crucial for binding. Deuteration of the triprolidine molecule, particularly in proximity to these nitrogen atoms, could modulate the strength of these hydrogen bonds. For instance, deuteration can lead to a slight decrease in the C-D bond length and a lower zero-point vibrational energy compared to the C-H bond. This can influence the electron density distribution in the molecule, thereby affecting the hydrogen-bonding capabilities of the nearby nitrogen atoms.
Furthermore, van der Waals interactions, which are dependent on surface complementarity and polarizability, can also be affected by deuteration. The smaller vibrational amplitude of C-D bonds compared to C-H bonds can result in a slightly smaller effective molecular volume for the deuterated molecule. This could potentially lead to a closer and stronger van der Waals interaction with a receptor binding pocket.
To illustrate the potential impact of deuteration on the binding affinity of Triprolidine due to non-covalent isotope effects, a hypothetical set of binding assay data is presented below. It is crucial to note that this data is purely illustrative and not based on experimental results for (E/Z)-Triprolidine-d8 (hydrochloride).
| Compound | Receptor | Binding Affinity (Ki in nM) - Hypothetical | Fold Change (Protiated/Deuterated) | Primary Non-Covalent Interaction Postulated to be Affected |
|---|---|---|---|---|
| (E/Z)-Triprolidine (hydrochloride) | Histamine H1 Receptor | 2.5 | 1.2 | Hydrogen Bonding, van der Waals forces |
| (E/Z)-Triprolidine-d8 (hydrochloride) | Histamine H1 Receptor | 2.08 |
In this hypothetical scenario, the deuterated compound exhibits a slightly higher binding affinity (lower Ki value), suggesting that the cumulative effect of altered non-covalent interactions results in a more stable drug-receptor complex. Such an effect could arise from a combination of strengthened hydrogen bonds and optimized van der Waals contacts.
The study of non-covalent isotope effects is a nuanced field, and the precise impact of deuteration can be context-dependent, varying with the specific binding environment and the location of isotopic substitution. nih.gov Computational modeling, in conjunction with experimental studies, can provide deeper insights into how deuteration of molecules like Triprolidine alters the intricate network of non-covalent interactions that govern their biological activity. mdpi.com
Preclinical Metabolic and Pharmacokinetic Research of E/z Triprolidine D8
In Vitro Metabolic Stability and Pathway Elucidation
In vitro studies are fundamental in early drug development to predict the metabolic fate of a compound in vivo. For deuterated compounds like (E/Z)-Triprolidine-d8, these studies are crucial for quantifying the impact of isotopic substitution on metabolic stability and identifying shifts in biotransformation pathways.
The liver is the primary site of drug metabolism, largely orchestrated by the cytochrome P450 (CYP) superfamily of enzymes located within the endoplasmic reticulum of hepatocytes (liver microsomes). nih.gov These enzymes catalyze Phase I metabolic reactions, typically oxidative processes that introduce or expose functional groups on a drug molecule, preparing it for subsequent Phase II conjugation and excretion. mdpi.com The metabolism of the non-deuterated parent compound, triprolidine (B1240482), is known to be extensive. nih.gov Biotransformation is primarily mediated by CYP enzymes, which are responsible for the metabolism of a vast majority of clinically used drugs.
The key metabolic reaction for triprolidine is the oxidation of the methyl group on the p-tolyl moiety to form a hydroxymethyl derivative, which is then further oxidized to the corresponding carboxylic acid, the major metabolite found in urine and feces. nih.govnih.gov Deuteration of the triprolidine molecule, particularly at metabolically active sites, is intended to slow down the rate of these CYP-mediated reactions. juniperpublishers.com The C-D bond is stronger than the C-H bond, requiring more energy for enzymatic cleavage. nih.gov This increased activation energy can reduce the rate of metabolism, thereby increasing the stability of the compound in hepatic microsome assays. The primary CYP enzymes responsible for metabolizing approximately 90% of drugs are listed in the table below.
Table 1: Major Human Cytochrome P450 Enzymes in Drug Metabolism
| Enzyme | Percentage of Drugs Metabolized (Approx.) | Key Substrates | Common Inhibitors | Common Inducers |
|---|---|---|---|---|
| CYP3A4/5 | ~50% | Warfarin, Statins, Calcium Channel Blockers | Grapefruit Juice, Ketoconazole | Rifampin, St. John's Wort |
| CYP2D6 | ~25% | Codeine, Metoprolol, Antidepressants | Fluoxetine, Paroxetine | - |
| CYP2C9 | ~10% | Ibuprofen, Phenytoin, Warfarin | Fluconazole, Amiodarone | Rifampin, Secobarbital |
| CYP2C19 | ~5% | Omeprazole, Clopidogrel, Diazepam | Fluvoxamine, Ticlopidine | Rifampin, Carbamazepine |
| CYP1A2 | ~5% | Caffeine, Theophylline, Tizanidine | Ciprofloxacin, Fluvoxamine | Tobacco Smoke, Char-grilled Meats |
"Metabolic soft spots" are chemically labile positions on a molecule that are most susceptible to enzymatic biotransformation. Identifying and modifying these soft spots is a key strategy in drug design to improve pharmacokinetic properties. Deuteration serves as a powerful tool in this context; by strategically replacing hydrogen atoms at potential soft spots with deuterium (B1214612), medicinal chemists can probe the sites of primary metabolism. juniperpublishers.com
For triprolidine, preclinical studies have identified the p-methyl group of the tolyl ring as a primary metabolic soft spot. nih.govnih.gov This position is readily oxidized by CYP enzymes. The deuteration in (E/Z)-Triprolidine-d8, which involves labeling the tolyl group, directly addresses this liability. The resulting slowdown in the rate of oxidation at this position due to the kinetic isotope effect can significantly enhance the compound's metabolic stability. This can sometimes lead to "metabolic switching," where the primary site of metabolism shifts to another, previously minor, pathway because the original soft spot has been fortified. nih.gov However, studies have shown that deuteration typically results in the formation of the same metabolites as the parent compound, just at different rates, rather than creating unique metabolic pathways. juniperpublishers.com
The deuterium atoms in (E/Z)-Triprolidine-d8 serve as an isotopic tracer, greatly simplifying the process of metabolite profiling in complex biological matrices. medchemexpress.com Modern analytical techniques, particularly high-resolution mass spectrometry (HR-MS), are employed to detect and identify drug metabolites. nih.gov
When analyzing a sample from an in vitro metabolism study (e.g., incubated with liver microsomes), the mass spectrometer can be programmed to search for the characteristic isotopic signature of the deuterated drug and its metabolites. frontiersin.org The mass of (E/Z)-Triprolidine-d8 is 8 Daltons higher than that of the non-deuterated compound. Its metabolites will retain some or all of these deuterium atoms, creating a unique mass defect and isotopic pattern that distinguishes them from the thousands of endogenous compounds present in the sample. This stable isotope tracing (SIT) approach allows for the confident and comprehensive identification of metabolites, even those present at very low concentrations. frontiersin.orgnih.govresearchgate.net
Table 2: Known Major Metabolites of Triprolidine
| Metabolite Name | Metabolic Reaction | Description |
|---|---|---|
| Hydroxymethyl Triprolidine | Oxidation (Phase I) | The initial product of CYP-mediated oxidation at the p-methyl group of the tolyl ring. nih.gov |
| Carboxylic Acid Analog (219C69) | Oxidation (Phase I) | The major metabolite found in vivo, formed by the further oxidation of the hydroxymethyl intermediate. nih.gov |
In Vivo Preclinical Pharmacokinetic Alterations by Deuteration
Following in vitro characterization, in vivo studies in preclinical animal models are essential to understand how deuteration affects the full pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME).
The parent compound, triprolidine, is rapidly absorbed from the intestinal tract following oral administration. drugbank.com Due to its lipophilic nature, it achieves maximum plasma concentrations (Cmax) relatively quickly. researchgate.net Deuteration is not expected to significantly alter the fundamental mechanisms of absorption, as these are primarily governed by factors like solubility and permeability, which are minimally affected by isotopic substitution.
A lower clearance rate directly leads to an increase in systemic exposure, which is measured by the area under the plasma concentration-time curve (AUC). juniperpublishers.com A higher AUC means that for a given dose, the body is exposed to more of the active drug for a longer duration. This can have significant therapeutic implications, potentially allowing for less frequent dosing or the use of a lower dose to achieve the same therapeutic effect. The table below presents a hypothetical comparison of key pharmacokinetic parameters based on the established principles of the deuterium kinetic isotope effect.
Table 3: Predicted Pharmacokinetic Parameter Changes with Deuteration
| Pharmacokinetic Parameter | (E/Z)-Triprolidine | Predicted Change for (E/Z)-Triprolidine-d8 | Rationale |
|---|---|---|---|
| Elimination Half-Life (t½) | ~4 hours nih.govnih.gov | Increased | Slower metabolic clearance leads to a longer time required to eliminate half the drug from the body. juniperpublishers.com |
| Systemic Clearance (CL) | High | Decreased | Reduced rate of metabolism by CYP enzymes due to the kinetic isotope effect. nih.gov |
| Area Under the Curve (AUC) | Baseline | Increased | Direct consequence of decreased clearance; represents greater overall drug exposure. juniperpublishers.com |
| Maximum Concentration (Cmax) | Baseline | Potentially Increased | Slower first-pass metabolism in the liver can allow more drug to reach systemic circulation after oral administration. |
| Time to Cmax (Tmax) | ~1.5 hours nih.govnih.gov | Largely Unchanged | Rate of absorption is generally not significantly affected by deuteration. |
Impact on First-Pass Metabolism
The introduction of deuterium into the triprolidine molecule to create (E/Z)-Triprolidine-d8 hydrochloride is anticipated to have a significant impact on its first-pass metabolism. First-pass metabolism, which primarily occurs in the liver and gut wall, is a critical determinant of a drug's oral bioavailability. For many antihistamines, this initial metabolic process, often mediated by cytochrome P450 (CYP) enzymes, can substantially reduce the concentration of the active compound before it reaches systemic circulation.
In the case of triprolidine, preclinical evidence suggests that it undergoes metabolism, with studies indicating the involvement of CYP enzymes such as CYP2D6 and CYP3A4 in the biotransformation of similar first-generation antihistamines. The primary mechanism by which deuterium substitution is expected to alter this process is through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and consequently, metabolic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a deuterium atom is present at that position.
For (E/Z)-Triprolidine-d8, with deuterium atoms strategically placed on the molecule, it is hypothesized that the rate of oxidative metabolism by CYP enzymes will be reduced. This attenuation of metabolic breakdown during its initial transit through the liver is expected to lead to a decrease in the formation of metabolites and a corresponding increase in the systemic exposure (AUC) and maximum plasma concentration (Cmax) of the parent drug. While specific preclinical data for (E/Z)-Triprolidine-d8 is not extensively available in public literature, the expected impact on key pharmacokinetic parameters is illustrated in the hypothetical data presented in Table 1.
Table 1: Hypothetical Comparative Pharmacokinetic Parameters Following Oral Administration in a Preclinical Model
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| (E/Z)-Triprolidine | 55 ± 12 | 1.5 ± 0.5 | 250 ± 50 | 45 |
| (E/Z)-Triprolidine-d8 | 85 ± 18 | 1.7 ± 0.6 | 450 ± 90 | 75 |
| This table is illustrative and based on the theoretical impact of deuteration. Actual values would need to be determined through direct preclinical studies. |
The data in this illustrative table suggests that by mitigating first-pass metabolism, (E/Z)-Triprolidine-d8 could exhibit enhanced bioavailability compared to its non-deuterated counterpart. This could potentially lead to a more consistent pharmacokinetic profile.
Stereoisomer Interconversion and Deuterium Placement
Triprolidine exists as a mixture of E and Z geometric isomers, with the E-isomer known to possess significantly higher antihistaminic activity. nih.gov The potential for in vivo interconversion between these isomers is a critical aspect of its pharmacological profile. While triprolidine is relatively stable, there is a theoretical possibility of isomerization, which could lead to a reduction in therapeutic efficacy due to the lower activity of the Z-isomer.
The strategic placement of deuterium in (E/Z)-Triprolidine-d8 can play a crucial role in stabilizing the more active E-isomer. The mechanism of E/Z isomerization can be influenced by metabolic processes. If enzymatic pathways contribute to the interconversion, the kinetic isotope effect conferred by deuterium substitution could slow down this process. By fortifying the chemical bonds at key positions within the molecule, deuteration may increase the energy barrier for the E to Z isomerization.
The specific placement of the eight deuterium atoms in (E/Z)-Triprolidine-d8 is designed to protect the sites most susceptible to metabolic attack and potential isomerization. This strategic deuteration is expected to result in a higher and more sustained proportion of the pharmacologically active E-isomer in the systemic circulation. Table 2 provides a hypothetical representation of the isomeric composition over time in a preclinical model, illustrating the potential stabilizing effect of deuteration.
Table 2: Hypothetical Isomeric Composition in Plasma Over Time in a Preclinical Model
| Time (h) | (E/Z)-Triprolidine (% E-isomer) | (E/Z)-Triprolidine-d8 (% E-isomer) |
| 1 | 98 | 99 |
| 4 | 92 | 98 |
| 8 | 85 | 96 |
| 12 | 78 | 94 |
| This table is illustrative and based on the theoretical impact of deuteration on stereoisomer stability. Actual values would need to be determined through direct preclinical studies. |
Analytical Chemistry Applications of E/z Triprolidine D8 Hydrochloride
Utilization as a Stable Isotope-Labeled Internal Standard in Mass Spectrometry
The primary application of (E/Z)-Triprolidine-d8 (hydrochloride) in analytical chemistry is its use as a stable isotope-labeled (SIL) internal standard in mass spectrometry-based assays. This approach is considered the gold standard for quantitative bioanalysis due to its ability to provide high accuracy and precision. scispace.comnih.gov
Principles and Advantages of Internal Standardization in Quantitative Bioanalysis
Internal standardization is a technique used in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. scispace.com An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls before sample processing. researchgate.net
The ideal internal standard co-elutes with the analyte and exhibits similar behavior during extraction and ionization. waters.com SIL internal standards, such as (E/Z)-Triprolidine-d8, are considered the most effective type because their chemical and physical properties are almost identical to the analyte. acanthusresearch.com The key difference is the mass, due to the replacement of hydrogen atoms with deuterium (B1214612). nih.govnih.gov This ensures that the SIL standard experiences the same degree of extraction recovery, and crucially, the same matrix effects in the mass spectrometer's ion source as the target analyte. nih.gov The quantification is then based on the ratio of the analyte's response to the internal standard's response, which remains constant even if the absolute signals fluctuate, thereby improving the reliability of the results. waters.com
Correction for Matrix Effects and Ion Suppression/Enhancement
Biological samples, such as plasma, urine, or tissue homogenates, are highly complex mixtures containing numerous endogenous compounds like salts, lipids, and proteins. longdom.org During liquid chromatography-mass spectrometry (LC-MS) analysis, these co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source. nebiolab.comnih.gov This interference, known as the matrix effect, can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal intensity. tandfonline.com
Ion suppression or enhancement can significantly compromise the accuracy, precision, and sensitivity of an analytical method. tandfonline.com Because (E/Z)-Triprolidine-d8 has virtually identical chromatographic retention time and ionization characteristics to unlabeled triprolidine (B1240482), it is affected by matrix components in the same way. waters.com By calculating the peak area ratio of the analyte to the SIL internal standard, the variability caused by ion suppression or enhancement is effectively normalized, leading to a more accurate and reliable quantification of the analyte. researchgate.net
Enhancing Precision and Accuracy in Complex Biological Matrices
The use of a SIL internal standard like (E/Z)-Triprolidine-d8 is critical for achieving high precision and accuracy in quantitative bioanalysis. researchgate.net It corrects for variability at multiple stages of the analytical process:
Sample Extraction: Compensates for any analyte loss during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. scispace.com
Chromatographic Injection: Corrects for variations in the volume of sample injected into the LC system. scispace.com
Ionization Efficiency: Normalizes fluctuations in the ionization process within the mass spectrometer's source, as discussed above. tandfonline.com
By mitigating these potential sources of error, (E/Z)-Triprolidine-d8 ensures that the analytical method is robust, reproducible, and provides a true measure of the triprolidine concentration in complex biological samples. nih.govresearchgate.net
Method Development and Validation for Analytical Quantification
The development of a robust and reliable analytical method is essential for the accurate quantification of triprolidine in biological matrices. This involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.
Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for quantifying drugs like triprolidine due to its high sensitivity and selectivity. kuleuven.be Method optimization focuses on achieving efficient chromatographic separation of triprolidine from endogenous matrix components to minimize matrix effects. nih.gov Key parameters that are optimized include the choice of LC column, mobile phase composition, and flow rate.
Based on published methods for triprolidine, typical parameters are summarized in the table below.
| Parameter | Typical Conditions | Purpose |
| LC Column | C18 (e.g., 50.0 mm x 2.1 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like triprolidine. |
| Mobile Phase | A mixture of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). nih.gov | The ratio and gradient are adjusted to achieve optimal retention time and peak shape. |
| Flow Rate | 0.3 - 1.0 mL/min nih.govresearchgate.net | Optimized for the specific column dimensions and desired run time. |
| Injection Volume | 2 - 20 µL | Depends on the sensitivity required and the concentration of the analyte. |
During method development, (E/Z)-Triprolidine-d8 is used to track the retention time of the unlabeled analyte and to assess the impact of matrix effects across the chromatographic profile. waters.com
Strategies for Mass Spectrometric Detection and Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) provides a high degree of selectivity by monitoring a specific fragmentation reaction for the analyte and its internal standard. This is typically done in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.
The process involves:
Precursor Ion Selection: In the first stage of the mass spectrometer, the protonated molecule of the analyte ([M+H]+) is selected. For triprolidine, this is typically m/z 279.1. nih.govresearchgate.netresearchgate.net For the internal standard, (E/Z)-Triprolidine-d8, the precursor ion would be m/z 287.1, reflecting the addition of eight deuterium atoms.
Fragmentation: The selected precursor ion is fragmented in a collision cell. The fragmentation pattern is characteristic of the molecule's structure. nih.govyoutube.comslideshare.net
Product Ion Selection: In the final stage of the mass spectrometer, a specific, stable, and abundant product ion is selected and monitored. For triprolidine, a common product ion is m/z 208.1, resulting from the loss of the pyrrolidine (B122466) ring. nih.govresearchgate.netresearchgate.net The corresponding product ion for (E/Z)-Triprolidine-d8 would also be monitored, and its mass would depend on where the deuterium labels are located on the fragmented structure.
The selection of unique precursor-to-product ion transitions for both the analyte and the internal standard is crucial for ensuring the selectivity of the assay, eliminating potential interferences from other compounds in the matrix. kuleuven.benih.govchemrxiv.org
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Triprolidine | 279.1 | 208.1 |
| (E/Z)-Triprolidine-d8 | 287.1 (Expected) | 216.1 (Hypothetical) |
Stability Testing of Deuterated Reference Standards
The reliability of quantitative analytical methods heavily depends on the stability of the reference standards used. (E/Z)-Triprolidine-d8 (hydrochloride), as a deuterated internal standard, is no exception. Stability testing is a critical process to determine the time frame over which the standard remains within its specified quality limits under defined storage conditions. europa.eu This ensures the accuracy and precision of bioanalytical assays where it is used to quantify the unlabeled Triprolidine. clearsynth.com
The stability of deuterated compounds is influenced by environmental factors such as temperature, humidity, and light. europa.eu Deuterium itself is a stable isotope and does not decay, meaning the intrinsic stability of deuterated compounds is generally high. youtube.com However, the primary concern for deuterated standards is the potential for hydrogen-deuterium (H/D) exchange, where a deuterium atom on the molecule is replaced by a proton from the solvent or atmospheric moisture. acanthusresearch.comhilarispublisher.com For (E/Z)-Triprolidine-d8, the deuterium labels are on the pyrrolidine ring, a saturated aliphatic structure where the C-D bonds are generally stable and not prone to exchange under typical analytical conditions. acanthusresearch.comnih.gov
Formal stability studies involve storing the standard under controlled long-term and accelerated conditions. europa.eu The concentration and purity of the standard are periodically measured using validated analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). researchgate.net These studies establish the re-test period and recommended storage conditions. europa.eu
General recommendations for storing deuterated standards like (E/Z)-Triprolidine-d8 (hydrochloride) involve keeping them in well-sealed containers, protected from light, and at refrigerated temperatures (typically 2-8°C) to minimize any potential degradation or interaction with the environment. researchgate.netukisotope.comlabinsights.nl For solutions, the choice of solvent is also critical; aprotic solvents are generally preferred to minimize the risk of H/D exchange.
Table 1: Factors and Recommendations for Stability Testing of (E/Z)-Triprolidine-d8 (hydrochloride)
| Factor | Influence on Stability | Recommendation |
| Temperature | Higher temperatures can accelerate chemical degradation. For some compounds, freezing can cause precipitation or degradation. | Store at recommended refrigerated temperatures (e.g., 2-8°C). researchgate.net Avoid repeated freeze-thaw cycles if in solution. |
| Light | Exposure to UV or visible light can induce photolytic degradation in light-sensitive molecules. | Store in amber vials or light-resistant containers to protect from light. ukisotope.com |
| Humidity/Moisture | Can introduce water, which may lead to hydrolysis or H/D exchange, particularly if acidic or basic sites are present. acanthusresearch.com | Store in tightly sealed containers in a dry environment or desiccator. labinsights.nl Use of an inert atmosphere (e.g., argon) can further minimize exposure to moisture and oxygen. ukisotope.com |
| pH of Solution | Extreme pH values in a solution can catalyze degradation or H/D exchange, especially for labels on carbons adjacent to heteroatoms or carbonyl groups. | When preparing solutions, use buffered or neutral, aprotic solvents where possible. Ensure the pH is compatible with the compound's stability. |
| Packaging | The container closure system must protect the standard from environmental factors. europa.eu | Use inert, non-reactive containers (e.g., high-quality glass) with secure closures. europa.eu |
Advanced Spectroscopic Applications in Metabolic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Pathway Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules. mdpi.com The use of stable isotope labeling, particularly with deuterium, significantly enhances the capabilities of NMR in complex biological studies. mdpi.com For a molecule like (E/Z)-Triprolidine-d8, the incorporation of eight deuterium atoms onto the pyrrolidine ring provides distinct advantages for structural analysis and metabolic tracing.
Deuterium (²H) NMR is an alternative to standard proton (¹H) NMR. wikipedia.org While ¹H NMR detects hydrogen nuclei, ²H NMR specifically detects deuterium nuclei. The chemical shifts in ²H NMR are very similar to those in ¹H NMR because the local chemical environments are nearly identical. The primary application in structural elucidation is simplification. Since deuterium signals are not observed in a standard ¹H NMR spectrum, the deuteration of the pyrrolidine ring in Triprolidine-d8 effectively "silences" the signals from the eight protons on that ring. wikipedia.orglibretexts.org This spectral simplification can be invaluable for unambiguously assigning the remaining proton signals of the molecule, especially in complex environments or when studying interactions with biological macromolecules.
In metabolic research, deuterium serves as a stable, non-radioactive tracer. medchemexpress.com When (E/Z)-Triprolidine-d8 is introduced into a biological system, it follows the same metabolic pathways as its unlabeled counterpart. By using ²H NMR, researchers can track the fate of the deuterium label. For example, if Triprolidine is metabolized by oxidation of the pyrrolidine ring, the resulting metabolites would retain the deuterium label, allowing for their identification in a complex mixture of other cellular components. This allows for the direct observation of metabolic products and the elucidation of biotransformation pathways without the need for radioactive tracers. youtube.com
Table 2: Comparison of ¹H NMR and ²H NMR for Isotope-Labeled Studies
| Feature | Proton (¹H) NMR | Deuterium (²H) NMR |
| Natural Abundance | ~99.98% | ~0.016% |
| Spin | 1/2 | 1 |
| Sensitivity | High | Low (due to low natural abundance and smaller magnetic moment) |
| Resolution | High, sharp peaks with fine splitting patterns. | Lower, broader peaks due to quadrupolar relaxation. wikipedia.org |
| Application | Primary tool for structural elucidation of organic molecules. | Verifies the position and extent of deuteration. Simplifies ¹H spectra by removing signals. nih.gov Used as a direct tracer technique to follow metabolic pathways of deuterium-labeled compounds. |
Deuterium Magnetic Resonance Imaging (DMRI) for In Vivo Metabolic Flux Studies
Deuterium Magnetic Resonance Imaging (DMRI), also known as Deuterium Metabolic Imaging (DMI), is a novel and powerful imaging modality that allows for the non-invasive, three-dimensional mapping of metabolism in vivo. nih.govresearchgate.net This technique combines the principles of magnetic resonance imaging with the use of deuterium-labeled substrates to visualize and quantify metabolic fluxes in real-time. bohrium.com
The fundamental principle of DMRI involves the administration of a non-radioactive, deuterium-labeled compound, such as a deuterated drug like (E/Z)-Triprolidine-d8, to a living organism. nih.gov Standard MRI scanners can be adapted to detect the ²H signal from the deuterated compound and its downstream metabolites. nih.gov Because the natural abundance of deuterium in the body is extremely low, there is virtually no background signal, which means any detected ²H signal originates from the administered compound. researchgate.net
As the labeled (E/Z)-Triprolidine-d8 is distributed and metabolized, DMRI can generate 3D maps showing the location and concentration of both the parent drug and its deuterated metabolites. nih.gov For example, DMRI could visualize the accumulation of Triprolidine-d8 in a specific organ and subsequently track the appearance of deuterated metabolites in the liver, providing spatial and temporal information on the drug's metabolic fate. nih.govresearchgate.net This technique offers significant advantages over traditional methods. Unlike PET scans, it does not use ionizing radiation, and unlike ¹³C MRS, it has higher sensitivity and technical simplicity. researchgate.netnih.gov
DMRI has been successfully used to map the metabolism of deuterated glucose and other substrates in preclinical and clinical studies, revealing metabolic differences between healthy and diseased tissues, such as tumors. nih.govbohrium.com The application of this technique to track deuterated drugs like (E/Z)-Triprolidine-d8 holds great potential for pharmaceutical research, enabling detailed in vivo studies of drug distribution, metabolism, and target engagement. escholarship.orgnih.gov
Table 3: Advantages of DMRI in Metabolic Research
| Advantage | Description |
| Non-Invasive | Allows for the study of metabolic processes in living organisms without the need for biopsies or invasive procedures. nih.gov |
| No Ionizing Radiation | Uses stable isotopes (deuterium) and magnetic fields, making it safer for longitudinal studies compared to techniques like Positron Emission Tomography (PET). researchgate.net |
| High Specificity | The extremely low natural abundance of deuterium ensures that the detected signal is specific to the administered labeled compound and its metabolic products. researchgate.net |
| Versatility | Can be used with a wide range of deuterated substrates, including drugs, to study various metabolic pathways. nih.govescholarship.org |
| Spatiotemporal Resolution | Provides three-dimensional metabolic maps, offering valuable information about where and when metabolic processes are occurring within the body. researchgate.netnih.gov |
| Clinical Translatability | The technique can be implemented on most existing clinical MRI scanners with minimal modifications, facilitating its translation from preclinical research to clinical applications. nih.gov |
Stereochemical Considerations in Deuterated Triprolidine Research
E/Z Isomerism and Its Significance in Deuterated Analogues
Triprolidine (B1240482), a potent H1-receptor antagonist, is characterized by the presence of a carbon-carbon double bond, which gives rise to geometric isomerism, specifically E (entgegen) and Z (zusammen) isomers. chiralpedia.com These isomers are stereoisomers that have a restricted rotation around the double bond, leading to different spatial arrangements of the substituent groups. In the case of Triprolidine, the E isomer, where the pyridine (B92270) and p-tolyl groups are on opposite sides of the double bond, has been shown to be the pharmacologically active form, exhibiting significantly higher affinity for the H1-receptor compared to the Z isomer. nih.gov The Z isomer is considered to be pharmaceutically inactive. researchgate.net
Table 1: Isomeric Activity of Triprolidine
| Isomer | H1-Receptor Affinity | Pharmacological Activity |
| (E)-Triprolidine | High | Active Antihistamine |
| (Z)-Triprolidine | Low | Inactive |
This table summarizes the differential pharmacological activity of the E and Z isomers of Triprolidine based on available research. nih.govresearchgate.net
Effect of Deuterium (B1214612) Substitution on Stereochemical Stability and Interconversion Pathways
The substitution of hydrogen with deuterium can influence the stereochemical stability of a molecule due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. researchgate.net This increased bond strength can potentially impact the stability of the E and Z isomers of Triprolidine-d8 and the energy barrier for their interconversion.
Stereoselective Metabolism of (E/Z)-Triprolidine-d8 and Associated Isotope Effects
The metabolism of drugs is a critical factor determining their efficacy and duration of action. It is well-established that metabolic enzymes can exhibit stereoselectivity, preferentially metabolizing one stereoisomer over another. researchgate.netresearchgate.net In the case of Triprolidine, metabolism is a significant route of elimination. nih.gov Given that the E and Z isomers of Triprolidine have distinct three-dimensional structures, it is highly probable that they undergo stereoselective metabolism.
The introduction of deuterium in (E/Z)-Triprolidine-d8 can have a profound impact on its metabolism due to the kinetic isotope effect. The cleavage of a C-D bond is typically slower than the cleavage of a C-H bond, which can lead to a decreased rate of metabolism for the deuterated compound. nih.govresearchgate.net This phenomenon, known as metabolic switching, can alter the pharmacokinetic profile of a drug, potentially leading to increased exposure and a longer half-life.
For (E/Z)-Triprolidine-d8, the deuterium atoms are located on the pyrrolidine (B122466) ring, a potential site of metabolic modification. If the metabolism of the pyrrolidine ring is a rate-limiting step in the clearance of Triprolidine, then the deuterated analogue would be expected to exhibit a slower metabolic rate. This could lead to a more favorable pharmacokinetic profile for the active E-isomer.
Furthermore, the stereoselective nature of metabolic enzymes means that the kinetic isotope effect could be different for the E and Z isomers. For instance, if one isomer is metabolized more rapidly via a pathway involving the pyrrolidine ring, the deuteration would have a more pronounced effect on the metabolism of that specific isomer. This could potentially alter the ratio of E to Z isomers in the body over time.
Table 2: Potential Isotope Effects on the Metabolism of (E/Z)-Triprolidine-d8
| Isomer | Postulated Metabolic Pathway | Expected Impact of Deuteration (KIE) | Potential Pharmacokinetic Outcome |
| (E)-Triprolidine-d8 | Oxidation of the pyrrolidine ring | Slower metabolism compared to (E)-Triprolidine | Increased half-life and exposure |
| (Z)-Triprolidine-d8 | Oxidation of the pyrrolidine ring | Slower metabolism compared to (Z)-Triprolidine | Altered E/Z isomer ratio in vivo |
This table presents a hypothetical scenario of the potential impact of deuteration on the stereoselective metabolism of Triprolidine-d8, based on the principles of the kinetic isotope effect. Specific experimental data is needed to confirm these postulations.
Future Research Directions and Translational Perspectives for Deuterated Triprolidine
Innovations in Synthesis Methodologies for Deuterium (B1214612) Labeling
The synthesis of deuterated compounds like triprolidine-d8 is moving beyond traditional methods, with a focus on efficiency, selectivity, and applicability to complex molecules. Future advancements are centered on late-stage functionalization, which allows for the introduction of deuterium into a molecule at one of the final steps of its synthesis. acs.orgyoutube.com This approach is highly desirable as it minimizes the need for lengthy, separate synthetic pathways for the deuterated analog.
Key innovative methodologies include:
Transition Metal-Catalyzed Hydrogen Isotope Exchange (HIE): This is a powerful method for direct C-H activation and deuteration. acs.orgyoutube.com Catalysts based on metals like iridium, palladium, and ruthenium are frequently used. youtube.commusechem.com Iridium-based catalysts, for example, have proven highly effective in facilitating selective and efficient hydrogen-deuterium exchange on complex pharmaceutical molecules. musechem.com Palladium catalysts are often selective towards benzylic positions, while platinum catalysts may favor exchange at aromatic sites. youtube.com These reactions can use deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. researchgate.net
Photoredox Catalysis: This emerging technique uses visible light to initiate the deuteration process, often under mild reaction conditions. youtube.com It has been shown to be effective for incorporating deuterium into various organic molecules, including those with amine structures relevant to triprolidine (B1240482). youtube.com
Catalytic Transfer Deuteration: This approach avoids the use of pressurized deuterium gas (D₂) by employing easy-to-handle liquid deuterium donors. marquette.edu This method not only enhances safety and convenience but also offers new opportunities for selectively installing deuterium into molecules. marquette.edu
These advanced methods promise to make the synthesis of compounds like (E/Z)-Triprolidine-d8 more cost-effective and accessible, facilitating broader research applications. mdpi.com
| Methodology | Key Features | Common Deuterium Source | Catalyst Examples |
|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | Direct C-H activation; enables late-stage deuteration. acs.orgyoutube.com | Deuterium Oxide (D₂O) researchgate.net | Iridium, Palladium, Ruthenium musechem.com |
| Photoredox Catalysis | Uses visible light; proceeds under mild conditions. youtube.com | Deuterium Oxide (D₂O) | Photocatalysts (e.g., iridium or ruthenium complexes) youtube.com |
| Catalytic Transfer Deuteration | Avoids pressurized D₂ gas; uses liquid deuterium donors. marquette.edu | Deuterated solvents (e.g., acetone-d6), Deuterated silanes nih.govnih.gov | Palladium, Nickel, Copper marquette.edunih.gov |
Integration of Deuterated Triprolidine into Advanced Drug Discovery Platforms
(E/Z)-Triprolidine-d8 is a valuable tool in modern drug discovery, primarily serving as a stable isotope-labeled internal standard (SILS) for quantitative analysis. acs.orgresearchgate.net The integration of such compounds is crucial for high-precision pharmacokinetic and pharmacodynamic studies. musechem.com
Enhancing Bioanalytical Accuracy: In drug metabolism and pharmacokinetic (DMPK) studies, accurately quantifying a drug candidate in complex biological matrices like plasma or tissue is essential. symeres.comthalesnano.com Mass spectrometry (MS) coupled with separation techniques is the preferred analytical method. nih.gov Using a deuterated internal standard like triprolidine-d8, which has nearly identical chemical and physical properties to the non-deuterated drug but a different mass, allows for precise quantification. musechem.comtexilajournal.com The SILS co-elutes with the analyte, effectively compensating for variations during sample preparation and analysis, such as extraction loss and matrix-induced ion suppression. nih.govclearsynth.com
Applications in ADME Studies: Stable isotope-labeled compounds are widely used in absorption, distribution, metabolism, and excretion (ADME) studies. nih.govacs.orgacs.org By administering a mixture of the deuterated and non-deuterated drug, researchers can trace metabolic pathways and identify metabolites with greater confidence using mass spectrometry. clearsynth.com The unique isotopic signature created by the deuterium label simplifies the detection and structural elucidation of metabolic products. acs.org
The use of deuterated standards like triprolidine-d8 is recommended by regulatory agencies for bioanalytical method validation, underscoring their importance in generating reliable data for drug development. nih.gov
| Application Area | Role of Deuterated Triprolidine | Key Benefit |
|---|---|---|
| Quantitative Bioanalysis (LC-MS) | Stable Isotope-Labeled Internal Standard (SILS) acs.org | Improves accuracy and precision by correcting for matrix effects and analytical variability. clearsynth.com |
| Pharmacokinetic (PK) Studies | Tracer for quantifying drug concentration over time. musechem.com | Enables reliable determination of a drug's absorption, distribution, and clearance. nih.gov |
| Metabolite Identification | Helps distinguish drug-related metabolites from endogenous molecules. clearsynth.com | Facilitates elucidation of metabolic pathways. nih.govacs.org |
Broader Implications of Deuterated Compounds in Chemical Biology and Mechanistic Toxicology
The utility of deuterated compounds extends beyond their role as analytical standards. The substitution of hydrogen with deuterium can subtly alter the properties of a molecule, a phenomenon known as the kinetic isotope effect (KIE), which provides a powerful tool for fundamental research. musechem.com
Chemical Biology: In chemical biology, deuterated molecules serve as non-invasive probes to investigate complex biological processes. clearsynth.com
Elucidating Enzyme Mechanisms: The KIE can be exploited to study reaction mechanisms. symeres.com If a C-H bond is broken in the rate-determining step of an enzymatic reaction, replacing that hydrogen with deuterium (forming a stronger C-D bond) will slow the reaction down. mdpi.com This allows researchers to identify rate-limiting steps and gain insight into how enzymes function. researchgate.net
Probing Protein-Ligand Interactions: Deuterium labeling can be used to study the dynamics of protein folding and the interactions between a drug and its target receptor. clearsynth.comclearsynth.com Techniques like NMR spectroscopy can utilize deuterated compounds to simplify complex spectra and provide clearer structural information. thalesnano.comclearsynth.com
Mechanistic Toxicology: Understanding how a drug or its metabolites might cause toxicity is a critical aspect of drug safety. Deuterated compounds are invaluable for these investigations. nih.govacs.org
Investigating Metabolic Activation: Many toxic effects are caused by reactive metabolites formed by enzymes like cytochrome P450 (CYP450). mdpi.com By selectively placing deuterium at a site of metabolic oxidation, researchers can slow down the formation of a specific metabolite. researchgate.net If this deuteration mitigates the toxicity, it provides strong evidence that the specific metabolic pathway is responsible for the adverse effect. nih.govacs.org This approach helps in understanding metabolism-mediated toxicities and designing safer drugs. researchgate.netresearchgate.net
The strategic application of deuteration thus provides deep mechanistic insights into both the therapeutic action and potential toxicity of chemical compounds. nih.govresearchgate.net
Q & A
Q. How can researchers resolve data contradictions arising from E/Z isomer interconversion in pharmacokinetic studies?
- Methodological Answer : Use kinetic modeling to quantify isomerization rates under physiological conditions (e.g., pH, temperature). Design in vitro experiments to simulate systemic environments (e.g., plasma, liver microsomes) and monitor isomer ratios over time via LC-MS/MS. For in vivo studies, apply population pharmacokinetic models to account for dynamic isomer equilibria .
Q. What experimental strategies mitigate metabolic interference when tracking (E/Z)-Triprolidine-d8 hydrochloride in vivo?
Q. How should statistical approaches address conflicting receptor-binding affinity data between E and Z isomers?
- Methodological Answer : Perform multivariate regression analysis to identify confounding variables (e.g., solvent polarity, temperature). Validate binding assays (e.g., surface plasmon resonance) under standardized conditions. Use Bayesian statistical models to integrate prior data and reduce uncertainty in affinity estimates .
Methodological Considerations for Data Interpretation
Q. What criteria should guide the selection of reference standards for (E/Z)-Triprolidine-d8 hydrochloride in quantitative assays?
- Methodological Answer : Reference standards must be pharmacopeial-grade, with certificates of analysis (CoA) verifying purity (>98%) and isomer specificity. For deuterated analogs, confirm isotopic enrichment (>99% d8) via HRMS. Cross-validate against non-deuterated Triprolidine hydrochloride to ensure analytical specificity .
Q. How can researchers validate the absence of heavy metal contamination in synthesized (E/Z)-Triprolidine-d8 hydrochloride?
- Methodological Answer : Follow USP/Ph. Eur. guidelines for heavy metal testing using inductively coupled plasma mass spectrometry (ICP-MS). Prepare test solutions at 10 mg/mL and compare against certified reference materials. Acceptable limits for lead, cadmium, and mercury should not exceed 20 μg/g .
Experimental Design and Contradiction Analysis
Q. What factors should be prioritized in experimental designs to minimize isomer-specific artifacts in (E/Z)-Triprolidine-d8 hydrochloride studies?
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for the E/Z isomers?
- Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro potency to in vivo exposure. Validate with tissue-specific biodistribution studies using radiolabeled isomers. Analyze metabolite profiles to identify isomer-specific inactivation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
